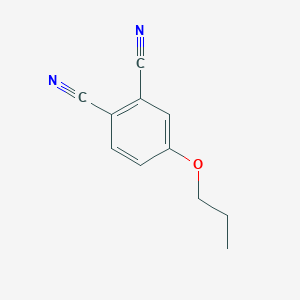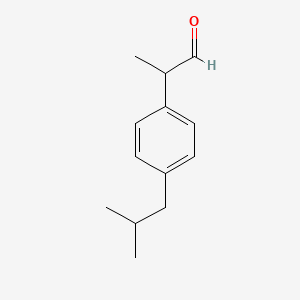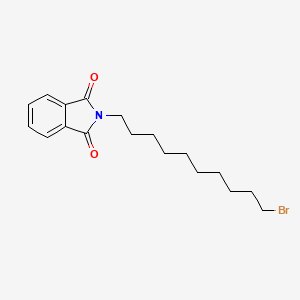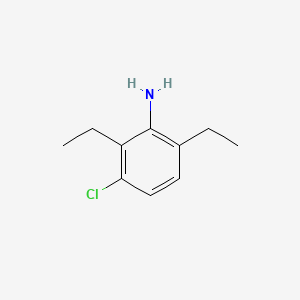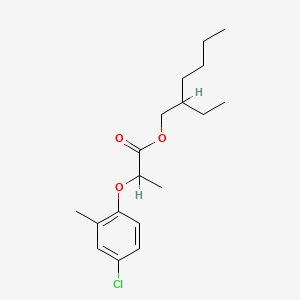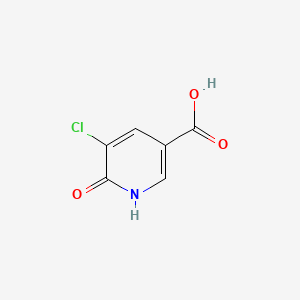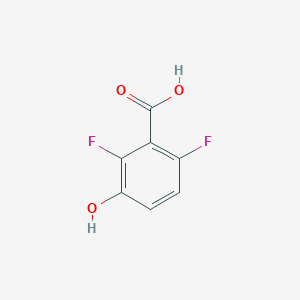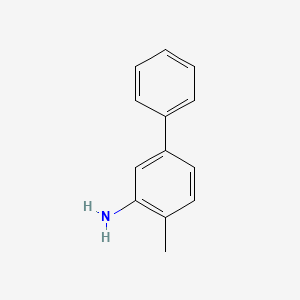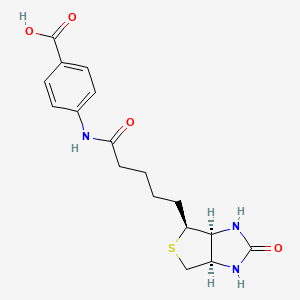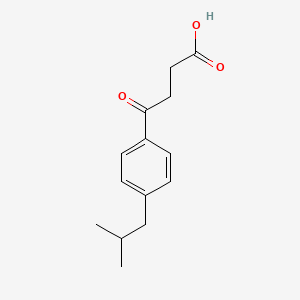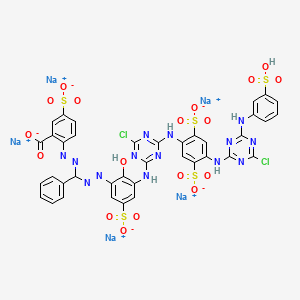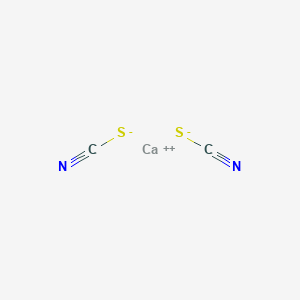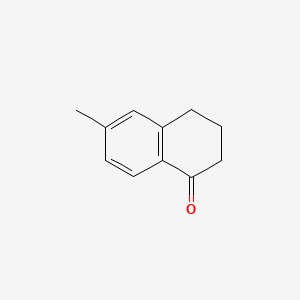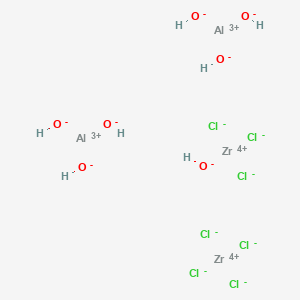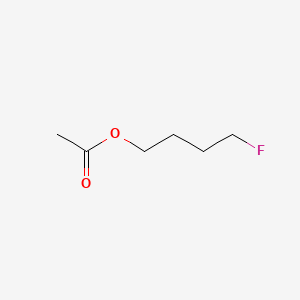
4-Fluorobutyl acetate
Übersicht
Beschreibung
4-Fluorobutyl acetate is a chemical compound with the molecular formula C6H11FO2 . It has an average mass of 134.149 Da and a monoisotopic mass of 134.074310 Da .
Synthesis Analysis
The synthesis of 4-Fluorobutyl acetate involves two synthesis methods . One method involves the use of diethylamino-sulfur trifluoride in dichloromethane at -78 degrees Celsius for 3 hours . The yield of this reaction is 82% .Molecular Structure Analysis
The molecular structure of 4-Fluorobutyl acetate contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . It contains a total of 20 atoms, including 11 Hydrogen atoms, 6 Carbon atoms, 2 Oxygen atoms, and 1 Fluorine atom .Wissenschaftliche Forschungsanwendungen
Forensic Toxicology
A study by Zawadzki et al. (2021) developed an ultra-high-performance liquid chromatography-triple quadrupole tandem mass spectrometry method for quantifying 4-fluoroisobutyryl fentanyl (4-FiBF) in postmortem biological samples. This method, involving ethyl acetate extraction, proved useful for determining the presence and concentration of 4-FiBF in cases of fatal intoxication, highlighting its application in forensic toxicology (Zawadzki, Wachełko, Chłopaś-Konowałek, & Szpot, 2021).
Biochemical Processes
Lainé et al. (2017) emphasized the importance of fluorinated carbohydrates in studying biochemical processes. They developed a new strategy to access protected 3-deoxy-3-fluorogalactopyranose and acetylated 4-deoxy-4-fluorogalactopyranose, starting from levoglucosan. This approach aids in understanding the role of fluorinated compounds in biochemistry (Lainé, Denavit, & Giguère, 2017).
Environmental Bioremediation
Yang et al. (2017) investigated the use of acetate as an electron donor to stimulate the degradation of 2,4-dichlorophenoxyacetic acid under methanogenic conditions. Their findings provide strategies for remediation of 2,4-D-polluted soils, demonstrating the environmental applications of acetate in bioremediation (Yang, Xu, Dai, Wang, Shi, & Guo, 2017).
Dairy Production
Urrutia and Harvatine (2017) explored the effect of acetate on milk fat synthesis in dairy cows. Their research demonstrated that increasing acetate supply in lactating cows boosts milk fat synthesis, which has implications for dairy nutrition and production (Urrutia & Harvatine, 2017).
Pharmaceutical Synthesis
Saadi and Wennemers (2016) described a methodology for the enantioselective aldol reaction of fluoroacetate, facilitating the synthesis of fluorinated analogues of acetate-derived compounds like polyketides and statins. This approach has significant applications in the synthesis of pharmaceuticals (Saadi & Wennemers, 2016).
Herbicide Development
Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines to synthesize 4-amino-5-fluoropicolinates, which are of interest as potential herbicides. This method provides access to previously inaccessible picolinic acids, highlighting its application in developing novel herbicides (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Analytical Chemistry
A study by Prabhuswamy et al. (2021) on 2-(4-fluorophenoxy) acetic acid involved its synthesis, crystal structure elucidation, and various analyses. This research contributes to the field of analytical chemistry, particularly in understanding the properties and applications of fluorinated compounds (Prabhuswamy, Mohammed, Al-Ostoot, Venkatesh, Anandalwar, Khanum, & Krishnappagowda, 2021).
Safety And Hazards
When handling 4-Fluorobutyl acetate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so .
Zukünftige Richtungen
The market potential for 4-Fluorobutyl acetate is enormous due to the increasing demand for organic compounds and the need for new drug molecules . It also plays a crucial role in the creation of effective pesticides and herbicides, enabling efficient crop protection and improved agricultural practices . Researchers can harness the potential of 4-Fluorobutyl acetate to explore new chemical reactions and develop novel compounds .
Eigenschaften
IUPAC Name |
4-fluorobutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLJRWZEMBRHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190742 | |
| Record name | Acetic acid, 4-fluorobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobutyl acetate | |
CAS RN |
373-09-1 | |
| Record name | Acetic acid, 4-fluorobutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 4-fluorobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



